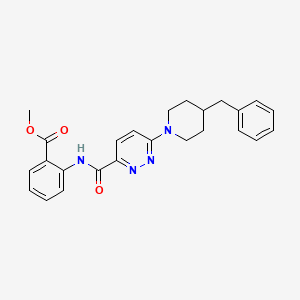

Methyl 2-(6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

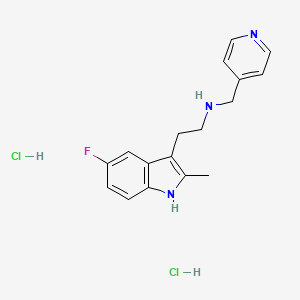

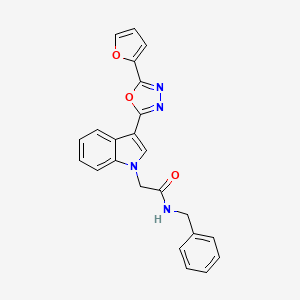

“Methyl 2-(6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamido)benzoate” is a complex organic compound that contains several functional groups, including a benzyl group, a piperidine ring, a pyridazine ring, a carboxamide group, and a benzoate ester . These functional groups suggest that this compound could have a variety of chemical and biological properties.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyridazine ring, followed by the introduction of the piperidine and benzyl groups . The carboxamide and benzoate ester groups could then be added through appropriate coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridazine and piperidine rings, which are both six-membered rings containing nitrogen atoms . The benzyl group would provide additional structural complexity .Chemical Reactions Analysis

The presence of multiple functional groups in this compound suggests that it could participate in a variety of chemical reactions . For example, the carboxamide group could undergo hydrolysis to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide and ester groups could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación

Acetylcholinesterase Inhibitors

One area of application is in the design and synthesis of acetylcholinesterase (AChE) inhibitors. A study outlined the synthesis and structure-activity relationships of pyridazine analogs, demonstrating their potential as AChE inhibitors. This research highlights the significance of structural modifications to enhance AChE inhibitory activity and selectivity, suggesting potential applications in treating conditions like Alzheimer's disease (Contreras, Parrot, Sippl, Rival, & Wermuth, 2001).

Analgesic and Anti-inflammatory Properties

Another study focused on the synthesis of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, revealing their analgesic and anti-inflammatory activities. This work provides insights into the structure-activity relationship of these compounds, indicating their potential as analgesic and anti-inflammatory agents (Ukrainets, Burian, Hamza, Voloshchuk, Malchenko, Shishkina, Sidorenko, Burian, & Sim, 2019).

Heterocyclic Compound Synthesis

Research into the facile synthesis of novel heterocyclic compounds, such as 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, demonstrates the chemical versatility of methyl 2-(6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamido)benzoate derivatives. These compounds have potential applications in pharmaceuticals due to their structural diversity (Koza, Keskin, Ozer, Cengiz, Şahin, & Balcı, 2013).

Antimicrobial Agents

A series of pyridine-bridged 2,6-bis-carboxamide Schiff's bases, starting from related precursors, were synthesized and screened for bactericidal and fungicidal activities. This study showcases the application of methyl 2-(6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamido)benzoate derivatives as potential antimicrobial agents, with some compounds exhibiting significant activity comparable to reference antibiotics (Al-Omar & Amr, 2010).

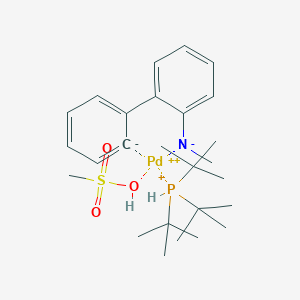

Water Oxidation Catalysts

Additionally, the compound's derivatives have been explored as ligands in Ru(II) complexes for water oxidation applications. This research highlights the potential of these complexes in catalyzing the decomposition of water to generate oxygen, offering insights into the development of efficient water oxidation catalysts (Zong & Thummel, 2005).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-[[6-(4-benzylpiperidin-1-yl)pyridazine-3-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O3/c1-32-25(31)20-9-5-6-10-21(20)26-24(30)22-11-12-23(28-27-22)29-15-13-19(14-16-29)17-18-7-3-2-4-8-18/h2-12,19H,13-17H2,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLYDBHBXUEXRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2=NN=C(C=C2)N3CCC(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamido)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine](/img/structure/B2583026.png)

![1-[(4-Aminophenyl)sulfonyl]piperidin-4-OL](/img/structure/B2583031.png)

![N-(3,5-dimethylphenyl)-2-(1-oxo-4-(m-tolylthio)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2583032.png)

![1-[2-(3-Toluidino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2583033.png)

![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2583034.png)

![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2583040.png)

![1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B2583041.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2583042.png)